molecular formula C13H16O2 B14066869 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- CAS No. 101649-40-5

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-

Cat. No.: B14066869
CAS No.: 101649-40-5
M. Wt: 204.26 g/mol
InChI Key: IJBSPUKPEDBNKQ-UHFFFAOYSA-N
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Description

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a hydroxy group, a methyl group, and a phenyl group with a methylethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- typically involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base. The reaction mixture is then acidified to obtain the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- involves the generation of free radicals upon exposure to UV light. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of specific photoinitiator sites and the propagation of radical chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]- is unique due to its specific substituent groups, which confer distinct chemical properties and reactivity. Its ability to act as a photoinitiator and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

101649-40-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-prop-1-en-2-ylphenyl)propan-1-one

InChI

InChI=1S/C13H16O2/c1-9(2)10-5-7-11(8-6-10)12(14)13(3,4)15/h5-8,15H,1H2,2-4H3

InChI Key

IJBSPUKPEDBNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(=O)C(C)(C)O

Related CAS

115055-18-0

Origin of Product

United States

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